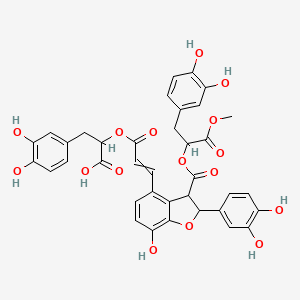

9''-Methyl salvianolate B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C37H32O16 |

|---|---|

Poids moléculaire |

732.6 g/mol |

Nom IUPAC |

3-(3,4-dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid |

InChI |

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)52-37(49)32-31-19(4-10-24(41)34(31)53-33(32)20-5-9-23(40)27(44)16-20)6-11-30(45)51-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47) |

Clé InChI |

REHAMWBRZKUHPN-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C2C(OC3=C(C=CC(=C23)C=CC(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)C5=CC(=C(C=C5)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Biosynthesis pathway of salvianolic acid derivatives

An In-depth Technical Guide to the Biosynthesis of Salvianolic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvianolic acids, a class of water-soluble phenolic compounds predominantly found in the roots and rhizomes of Salvia miltiorrhiza (Danshen), are of significant interest to the pharmaceutical industry. These compounds, particularly salvianolic acid B (Sal B) and salvianolic acid A (Sal A), exhibit a wide range of potent bioactivities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Their therapeutic potential in treating cardiovascular and cerebrovascular diseases has driven extensive research into their biosynthesis, regulation, and biotechnological production.[1][3]

This technical guide provides a comprehensive overview of the salvianolic acid biosynthetic pathway, detailing the core enzymatic steps, regulatory networks, and quantitative data from key studies. It also includes summaries of common experimental protocols and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and metabolic engineering.

Core Biosynthetic Pathway

The biosynthesis of salvianolic acids is a complex process that merges two distinct metabolic routes originating from the primary amino acids L-phenylalanine and L-tyrosine.[4] The L-phenylalanine-derived phenylpropanoid pathway provides the caffeoyl-CoA moiety, while the L-tyrosine-derived pathway generates 4-hydroxyphenyllactate or 3,4-dihydroxyphenyllactate (Danshensu, DSS). These precursors are then condensed to form rosmarinic acid (RA), a key intermediate that is further modified to produce a variety of salvianolic acid derivatives.[5][6]

Key Enzymatic Steps:

-

Phenylpropanoid Pathway (from L-Phenylalanine):

-

PAL (Phenylalanine Ammonia-Lyase): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

C4H (Cinnamate 4-Hydroxylase): Hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4CL (4-Coumarate:CoA Ligase): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[4][7]

-

-

Tyrosine-Derived Pathway (from L-Tyrosine):

-

Condensation and Hydroxylation:

-

RAS (Rosmarinic Acid Synthase): An acyltransferase that catalyzes the esterification of 4-coumaroyl-CoA and 4-hydroxyphenyllactate to form 4-coumaroyl-4'-hydroxyphenyllactate.[6]

-

CYP98A Enzymes (Cytochrome P450 98A): These versatile hydroxylases, such as CYP98A14, catalyze the 3-hydroxylation of the aromatic rings of the 4-coumaroyl and/or phenyllactate moieties, leading to the formation of rosmarinic acid (RA).[6][7]

-

-

Formation of Complex Salvianolic Acids:

-

Salvianolic Acid B (Sal B): The precise mechanism for the dimerization of rosmarinic acid to form Sal B is a subject of ongoing research. However, evidence strongly suggests that laccase enzymes (e.g., SmLAC3) catalyze this oxidative coupling reaction.[3][8]

-

Other Derivatives: Further oxidation and degradation reactions on Sal B can lead to a diverse array of other salvianolic acids.[5]

-

Regulatory Network

The biosynthesis of salvianolic acids is tightly regulated at the transcriptional level by a complex network of transcription factors (TFs) and phytohormonal signaling pathways, primarily involving jasmonates (JA) and gibberellins (B7789140) (GA).

-

Jasmonate (JA) Signaling: Methyl jasmonate (MeJA) is a well-known elicitor that promotes the accumulation of phenolic acids.[9][10] In the JA signaling pathway, JAZ proteins repress transcription factors like SmMYC2. Upon JA perception, JAZ proteins are degraded, releasing SmMYC2 to activate the expression of biosynthetic genes such as SmPAL1 and SmTAT1. Another bHLH transcription factor, SmbHLH37, acts antagonistically to SmMYC2, repressing the pathway.[11]

-

MYB Transcription Factors: Several members of the MYB family are involved in regulation. SmMYB98 has been shown to positively regulate both tanshinone and salvianolic acid biosynthesis by activating the transcription of key genes like SmPAL1 and SmRAS1.[4][12] Conversely, SmMYB71, a GA-induced R2R3-MYB factor, negatively regulates the pathway by downregulating enzymes like SmRAS and SmCYP98A14.[7]

-

Post-Transcriptional Regulation: Recent studies have uncovered post-transcriptional control mechanisms. For example, Sm-miR408, a microRNA, negatively regulates the expression of its target, SmLAC3. Inhibiting Sm-miR408 leads to increased SmLAC3 levels and a subsequent rise in salvianolic acid B and rosmarinic acid content.[8]

Quantitative Data Summary

Quantitative analysis is crucial for understanding pathway flux and for metabolic engineering efforts. The following tables summarize key quantitative findings from the literature.

Table 1: Impact of Transcription Factor Modulation on Salvianolic Acid Accumulation

| Gene Modulated | Organism/System | Method | Key Finding | Reference |

| SmMYB98 | S. miltiorrhiza hairy roots | Overexpression (OE) | Significant increase in salvianolic acid content. | [4][12] |

| SmMYB98 | S. miltiorrhiza hairy roots | Knockout (KO) | Reduction in salvianolic acid content. | [12] |

| SmMYB71 | S. miltiorrhiza hairy roots | Overexpression (OE) | Significant decrease in salvianolic acid content. | [7] |

| SmMYB71 | S. miltiorrhiza hairy roots | Knockout (KO) | Higher salvianolic acid accumulation compared to wild type. | [7] |

| SmLAC3 | S. miltiorrhiza | Overexpression (OE) | Increased accumulation of rosmarinic acid and salvianolic acid B. | [8] |

| Sm-miR408 | S. miltiorrhiza | Interference (knock-down) | Increased content of salvianolic acid B and rosmarinic acid. | [8] |

Table 2: Biotechnological Production of Salvianolic Acids

| Production Host | Engineering Strategy | Product | Titer/Yield | Reference |

| E. coli | Artificial pathway construction (d-ldh, hpaBC), deletion of competing pathways. | Salvianic Acid A | 7.1 g/L (0.47 mol/mol glucose) | [13] |

| S. cerevisiae | Heterologous expression of 7-gene rosmarinic acid pathway. | Salvianolic Acid B | 30-34 µg/L (de novo) | [14][15] |

| S. miltiorrhiza hairy roots | Methyl Jasmonate (MeJA) elicitation. | Salvianolic Acid B | Increased from 4.21% to 7.11% of dry weight. | [10] |

| S. miltiorrhiza hairy roots | Yeast Elicitor (YE) elicitation. | Rosmarinic Acid | Increased from 2.83% to 5.71% of dry weight. | [10] |

Experimental Protocols

The study of the salvianolic acid pathway employs a range of molecular biology and analytical chemistry techniques. Below are synopses of key experimental protocols.

Protocol 1: Quantification of Salvianolic Acids using HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of salvianolic acids in plant extracts.

-

1. Sample Preparation:

-

Lyophilize and grind plant tissue (e.g., S. miltiorrhiza roots) to a fine powder.

-

Extract the powder with a suitable solvent, typically a methanol/water or ethanol/water mixture, often using ultrasonication to improve efficiency.

-

Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.

-

-

2. Chromatographic Conditions:

-

Instrument: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column is most commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of (A) an acidified aqueous solution (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and (B) an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: Monitor absorbance at wavelengths where phenolic acids show strong absorption, typically around 280 nm and 320 nm.

-

-

3. Quantification:

-

Prepare a series of standard solutions of known concentrations for each salvianolic acid to be quantified (e.g., Sal B, RA).

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Calculate the concentration of salvianolic acids in the samples by interpolating their peak areas on the calibration curve.[16]

-

Protocol 2: Gene Expression Analysis by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the transcript levels of biosynthetic and regulatory genes.

-

1. RNA Extraction:

-

Isolate total RNA from plant tissue using a commercial kit or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using spectrophotometry (A260/280 ratio) and gel electrophoresis.

-

-

2. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

3. Real-Time PCR:

-

Design and validate primers specific to the target genes (e.g., SmPAL1, SmRAS1, SmMYB98) and a stable internal reference gene (e.g., Actin or GAPDH).

-

Perform the PCR reaction in a real-time thermal cycler using a SYBR Green-based master mix. The reaction includes the cDNA template, primers, and master mix.

-

Monitor fluorescence in real-time as the PCR product accumulates.

-

-

4. Data Analysis:

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway and regulatory mechanisms of salvianolic acids. The identification of key structural genes (e.g., RAS, CYP98A14, LACs) and regulatory factors (e.g., SmMYC2, SmMYB98) has provided a robust framework for understanding how Salvia miltiorrhiza produces these valuable compounds.[1][7][8][12]

The future of salvianolic acid research and production lies in metabolic engineering and synthetic biology.[1] By leveraging the knowledge outlined in this guide, researchers can:

-

Enhance Production in Plants: Use genetic manipulation techniques like overexpression of positive regulators or knockout of negative regulators to increase the yield of salvianolic acids in S. miltiorrhiza plants or hairy root cultures.[7][17]

-

Develop Microbial Cell Factories: Reconstruct the entire biosynthetic pathway in microbial hosts like E. coli or S. cerevisiae.[13][15] This approach offers a sustainable and scalable alternative to plant extraction, overcoming issues of low yield and seasonal variability.[14]

-

Discover Novel Derivatives: Explore the catalytic potential of pathway enzymes to generate novel salvianolic acid derivatives with improved pharmacological properties.

Continued investigation into the remaining uncharacterized steps, such as the precise oxidative coupling mechanisms, and a deeper understanding of the interplay between different regulatory networks will further empower these biotechnological applications, ultimately facilitating the development of new therapeutics based on these potent natural products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Network pharmacology and experimental study of phenolic acids in salvia miltiorrhiza bung in preventing ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Genome-Wide Identification and Characterization of Salvia miltiorrhiza Laccases Reveal Potential Targets for Salvianolic Acid B Biosynthesis [frontiersin.org]

- 4. Tanshinone and salvianolic acid biosynthesis are regulated by SmMYB98 in Salvia miltiorrhiza hairy roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. MiR408-SmLAC3 Module Participates in Salvianolic Acid B Synthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jipb.net [jipb.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tanshinone and salvianolic acid biosynthesis are regulated by SmMYB98 in Salvia miltiorrhiza hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic engineering of Escherichia coli for production of salvianic acid A via an artificial biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Production of Salvianolic Acid B in Roots of Salvia miltiorrhiza (Danshen) During the Post-Harvest Drying Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pathway engineering for phenolic acid accumulations in Salvia miltiorrhiza by combinational genetic manipulation [agris.fao.org]

An In-depth Technical Guide to 9''-Methyl Salvianolate B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

9''-Methyl salvianolate B is a phenolic acid compound isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for isolation and analysis, alongside a summary of its antioxidant and anti-inflammatory mechanisms, are presented to support further research and development. All quantitative data are summarized in structured tables, and key biological pathways are visualized using diagrams.

Chemical Structure and Identification

This compound, also known as 9'-Methyl lithospermate B, is a complex ester derived from the condensation of danshensu (B613839) (3-(3,4-dihydroxyphenyl)lactic acid) and caffeic acid moieties. Its structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-[[(2S,3S)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy]-3-oxoprop-1-en-1-yl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-yl]formyl]oxypropanoic acid[1] |

| CAS Number | 1167424-31-8[2][3] |

| Molecular Formula | C37H32O16[3] |

| Molecular Weight | 732.64 g/mol [3] |

| Synonyms | 9'-Methyl lithospermate B, MSB[1] |

| SMILES | COC(=O)C(CC1=CC(=C(O)C=C1)O)OC(=O)/C=C/C2=C3C(C(OC3=C(O)C=C2)C4=CC(=C(O)C=C4)O)C(=O)OC(CC5=CC(=C(O)C=C5)O)C(=O)O |

| InChI Key | HBYGJMZNCIGGFN-NQBFDTSGSA-N[1] |

Physicochemical Properties

This compound is a white to light yellow solid.[3] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

| Storage | Store at 4°C, sealed, away from moisture and light. In solvent, store at -80°C for up to 6 months. | [3] |

Experimental Protocols

Isolation and Purification from Salvia miltiorrhiza

Caption: General workflow for the isolation of salvianolic acids.

Protocol Details:

-

Extraction: The air-dried and powdered roots of Salvia miltiorrhiza are extracted with an aqueous ethanol solution (e.g., 70%) at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The ethyl acetate fraction, which is enriched with phenolic compounds, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 reversed-phase column using a methanol-water gradient elution system. The purity of the final product is confirmed by analytical HPLC.

Analytical Methods

The identification and quantification of this compound are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

Table 3: Analytical Parameters for HPLC-MS/MS Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile (A) and 0.1% formic acid in water (B) |

| Gradient Elution | A typical gradient might be: 5-20% A (0-10 min), 20-50% A (10-25 min), 50-95% A (25-30 min) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Detection (DAD) | 280 nm and 320 nm |

| Mass Spectrometry | Electrospray ionization (ESI) in negative ion mode |

| Parent Ion [M-H]⁻ | m/z 731.16 |

| Major Fragment Ions | m/z 533.11, 339.05[4] |

Biological Activities and Signaling Pathways

The biological activities of this compound are primarily attributed to its antioxidant and anti-inflammatory properties, which are common among salvianolic acids. While direct studies on this compound are limited, its mechanism of action can be inferred from studies on closely related compounds like Salvianolic acid A and B.

Antioxidant Activity

Salvianolic acids are potent radical scavengers and can protect cells from oxidative stress. This activity is mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway.

Caption: Nrf2-mediated antioxidant pathway activated by salvianolic acids.

Anti-inflammatory Activity

Salvianolic acids have been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.

Caption: Inhibition of the NF-κB inflammatory pathway by salvianolic acids.

Table 4: Quantitative Biological Activity Data for Related Salvianolic Acids

| Compound | Assay | Target/Cell Line | IC50/EC50 | Source |

| Rosmarinic acid methyl ester | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 0.6 µM | [5] |

| Shimobashiric acid B | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 1.4 µM | [5] |

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This guide provides a foundational understanding of its chemical and physical properties, along with insights into its biological activities. The provided experimental frameworks can serve as a starting point for researchers aiming to isolate, characterize, and evaluate the therapeutic potential of this compound. Further studies are warranted to elucidate the specific signaling pathways directly modulated by this compound and to establish its quantitative biological activity profile.

References

- 1. Systematic Screening of Chemical Constituents in the Traditional Chinese Medicine Arnebiae Radix by UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

9''-Methyl Salvianolate B: A Technical Guide to its Antioxidant and Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolate B, extracted from the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including cardiovascular and inflammatory diseases. Modern research is now focusing on isolating its bioactive constituents to understand their mechanisms of action. This compound is of particular interest for its potential therapeutic applications in conditions associated with oxidative stress and inflammation, such as cardiovascular and neurodegenerative disorders.[1]

While direct and extensive research on this compound is still emerging, its structural similarity to the well-studied salvianolic acid B allows for informed extrapolation of its likely biological activities and signaling pathways. This guide will provide an in-depth overview of the core antioxidant and anti-inflammatory mechanisms potentially employed by this compound, drawing from the significant body of evidence available for salvianolic acid B.

Core Signaling Pathways

The antioxidant and anti-inflammatory effects of salvianolic acid derivatives are primarily mediated through the modulation of three key signaling pathways:

-

Keap1-Nrf2 Antioxidant Response Pathway: This pathway is a central regulator of cellular defense against oxidative stress.

-

NF-κB Signaling Pathway: A critical pathway in the inflammatory response, controlling the expression of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: A key cascade involved in cellular responses to a wide range of stimuli, including stress and inflammation.

The interplay of these pathways is crucial in maintaining cellular homeostasis, and their dysregulation is implicated in numerous diseases.

Antioxidant Pathways of Action

The primary antioxidant mechanism of salvianolic acid B, and likely this compound, involves the activation of the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). When cells are exposed to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.

Salvianolic acid B has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.[2] This results in a reduction of reactive oxygen species (ROS) and protection against oxidative damage.[3]

Quantitative Data on Antioxidant Effects of Salvianolic Acid B

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| MDA Level | Ethanol-treated zebrafish embryos | 0.05 µg/mL and 0.5 µg/mL Sal B | Decreased MDA levels | [4] |

| SOD Activity | Ethanol-treated zebrafish embryos | 0.05 µg/mL and 0.5 µg/mL Sal B | Changed SOD activity | [4] |

| CAT Activity | Ethanol-treated zebrafish embryos | 0.05 µg/mL and 0.5 µg/mL Sal B | Increased CAT activity | [4] |

| GSH-Px Activity | Ethanol-treated zebrafish embryos | 0.05 µg/mL and 0.5 µg/mL Sal B | Decreased GSH-Px activity | [4] |

| Nrf2b, sod1, sod2 Expression | Ethanol-treated zebrafish embryos | 0.05 µg/mL and 0.5 µg/mL Sal B | Down-regulated gene expression | [4] |

| Nrf2, NQO1, HO-1 Protein Levels | CDDP-induced Wistar rats | 1 µM, 5 µM, and 10 µM SalB | Increased protein levels | [2] |

Anti-inflammatory Pathways of Action

This compound is expected to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, similar to salvianolic acid B.

The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Salvianolic acid B has been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[5][6]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that plays a crucial role in transducing extracellular signals to intracellular responses, including inflammation. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory genes.

Salvianolic acid B has been shown to inhibit the phosphorylation of key MAPK proteins, such as ERK and p38, thereby suppressing the downstream inflammatory response.[7][8]

Quantitative Data on Anti-inflammatory Effects of Salvianolic Acid B

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| iNOS, TNF-α, IL-6 Expression | RAW264.7 macrophages | 100, 150, or 200 µM Sal B | Downregulated M1 marker expression | [5] |

| Arg-1, IL-10 Expression | RAW264.7 macrophages | 100, 150, or 200 µM Sal B | Upregulated M2 marker expression | [5] |

| NF-κB p65 Protein Expression | RAW264.7 macrophages | 100, 150, or 200 µM Sal B | Inhibited NF-κB p65 expression | [5] |

| p-Akt and p-mTOR Expression | RAW264.7 macrophages | 100, 150, or 200 µM Sal B | Inhibited phosphorylation of Akt and mTOR | [5] |

| p-ERK1/2, p-JNK1/2, p-p38 Expression | TGF-β1-stimulated A549 cells | 25, 50, and 100 µM Sal B | Dose-dependent inhibition of phosphorylation | [9] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the antioxidant and anti-inflammatory effects of compounds like this compound.

Western Blotting for MAPK Phosphorylation

This protocol is used to detect the phosphorylation status of MAPK proteins (e.g., ERK, p38) as an indicator of pathway activation.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TGF-β1, LPS).

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

ELISA for Cytokine Quantification

This protocol is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

Methodology:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

-

Sample Incubation: Add standards and samples (cell culture supernatant or serum) to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

-

Stop Reaction: Add a stop solution to terminate the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and an inflammatory stimulus.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., containing BSA and serum).

-

Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Analysis: Assess the localization of the p65 subunit (cytoplasmic vs. nuclear) in treated and untreated cells.

Conclusion

This compound, a methylated derivative of salvianolic acid B, holds significant promise as a therapeutic agent due to its potential antioxidant and anti-inflammatory properties. While direct research on this specific compound is in its early stages, the extensive data on salvianolic acid B provides a strong foundation for understanding its likely mechanisms of action. These primarily involve the activation of the Keap1-Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to validate its therapeutic potential in preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. Salvianolic Acid B Ameliorated Chemotherapeutic Injury of Cardiac Myocytes through the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salvianolic Acid B Inhibits ERK and p38 MAPK Signaling in TGF-β1-Stimulated Human Hepatic Stellate Cell Line (LX-2) via Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of salvianolic-acid B on inhibiting MAPK signaling induced by transforming growth factor-β1 in activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvianolic acid B acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 9”-Methyl Salvianolate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9”-Methyl salvianolate B is a derivative of Salvianolic acid B, a major water-soluble bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen). While research has extensively focused on Salvianolic acid B, its methylated derivatives are gaining attention for their potential therapeutic applications. This technical guide consolidates the current understanding of the therapeutic potential of 9”-Methyl salvianolate B, drawing primarily from the extensive research on its parent compound, Salvianolic acid B (SalB). This document provides an in-depth overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Therapeutic Applications and Mechanisms of Action

Salvianolic acid B and its derivatives exhibit a wide range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. The primary therapeutic areas of interest include neuroprotection, anti-inflammatory, antioxidant, and anti-cancer effects. The underlying mechanisms are multifaceted, often involving the modulation of key signaling pathways that regulate cellular homeostasis and disease progression.

Neuroprotection

Salvianolic acid B has demonstrated significant neuroprotective effects in various models of neurological diseases, including ischemic stroke and neurodegenerative disorders.[1][2] Its mechanisms of action in the central nervous system are primarily attributed to its potent anti-inflammatory and antioxidant properties.[1][3]

In animal models of cerebral ischemia/reperfusion injury, SalB has been shown to reduce infarct size and improve neurological outcomes.[4] This is achieved through the inhibition of inflammatory responses, reduction of oxidative stress, and prevention of neuronal apoptosis.[1] Furthermore, SalB can modulate signaling pathways that promote angiogenesis, potentially aiding in the recovery from ischemic events.[4]

Anti-inflammatory Activity

The anti-inflammatory effects of Salvianolic acid B are well-documented and contribute significantly to its therapeutic potential across various conditions. SalB has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6][7]

The anti-inflammatory mechanism of SalB involves the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][8] By inhibiting these pathways, SalB can effectively reduce the expression of inflammatory mediators and adhesion molecules, thereby mitigating the inflammatory cascade.[8]

Antioxidant Properties

Salvianolic acid B is a potent antioxidant capable of scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[7] Its structure, rich in phenolic hydroxyl groups, allows it to donate hydrogen atoms to neutralize free radicals.[7]

Beyond direct radical scavenging, SalB upregulates the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10] This pathway plays a crucial role in cellular defense against oxidative stress by inducing the expression of a battery of antioxidant and detoxifying genes.[9]

Anti-Cancer Potential

Emerging evidence suggests that Salvianolic acid B possesses anti-cancer properties, demonstrating inhibitory effects on the proliferation of various cancer cell lines.[11] Its anti-tumor mechanisms include the induction of apoptosis, inhibition of angiogenesis, and suppression of tumor cell migration and invasion.[11]

SalB has been shown to modulate several signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways. By targeting these pathways, SalB can interfere with cancer cell growth, survival, and metastasis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Salvianolic acid B, providing insights into its potency and efficacy in different experimental models.

Table 1: In Vitro Anti-Cancer Activity of Salvianolic Acid B

| Cell Line | Cancer Type | Assay | IC50 / Concentration | Duration | Reference |

| MCF-7 | Breast Cancer | MTT Assay | 4.5 mg/mL | 24 h | [11] |

| RAW264.7 | Macrophage | MTT Assay | Not cytotoxic up to 80 µM | 24 h | [12] |

| Chondrocytes | N/A | MTT Assay | Not cytotoxic up to 200 µM | 24 h | [13] |

Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of Salvianolic Acid B

| Animal Model | Condition | Dosage | Effect | Reference |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 10 or 20 mg/kg/d (i.p.) | Reduced neurological deficits and cerebral infarction | [4][14] |

| Rats | Subarachnoid Hemorrhage | 20 and 40 mg/kg | Alleviated brain edema and improved neurologic scores | [9] |

| Rats | Collagen-Induced Arthritis | 20 and 40 mg/kg | Significantly increased antioxidant enzyme activities and decreased MDA levels | [15] |

| Mice | γ-irradiation | 5, 12.5, and 20 mg/kg | Increased peripheral blood cell counts and bone marrow nucleated cells | [10] |

Table 3: Antioxidant Activity of Salvianolic Acid B

| Assay | Activity | Comparison | Reference |

| ABTS radical scavenging | Higher than Vitamin C | Vitamin C | [16] |

| DPPH radical scavenging | Higher than Vitamin C | Vitamin C | [16] |

| Superoxide anion radical scavenging | Higher than Vitamin C | Vitamin C | [16] |

| Hydroxyl radical scavenging | Higher than Vitamin C | Vitamin C | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Salvianolic acid B.

Cell Viability Assessment using MTT Assay

Objective: To determine the effect of Salvianolic acid B on the viability and proliferation of cells.

Materials:

-

Cells of interest (e.g., cancer cell lines, primary cells)

-

Complete cell culture medium

-

Salvianolic acid B (or 9”-Methyl salvianolate B)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, SDS-HCl)[17]

-

96-well microplates

-

Microplate reader[17]

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[17]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Salvianolic acid B in culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared SalB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve SalB).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

-

Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 650 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of Salvianolic acid B on the expression levels of specific proteins in key signaling pathways.

Materials:

-

Cells or tissue samples treated with Salvianolic acid B

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-Akt, NF-κB, Nrf2) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the cells or homogenize the tissue samples in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[18]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of Salvianolic acid B in a rat model of ischemic stroke.

Materials:

-

Anesthetic (e.g., pentobarbital (B6593769) sodium)[4]

-

Monofilament nylon suture[4]

-

Salvianolic acid B solution for injection

-

Triphenyltetrazolium chloride (TTC) for infarct size measurement[4]

-

Neurological scoring system (e.g., Longa five-point scale)[4]

Protocol:

-

Anesthetize the rats with pentobarbital sodium.

-

Induce MCAO by inserting a monofilament nylon suture into the internal carotid artery to occlude the origin of the middle cerebral artery.[4]

-

After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

Administer Salvianolic acid B (e.g., 10 or 20 mg/kg/d, intraperitoneally) at the onset of reperfusion or as per the study design.[4][14]

-

At a specified time point after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.[4]

-

Euthanize the animals and harvest the brains.

-

Slice the brains and stain with TTC to visualize the infarct area.

-

Quantify the infarct volume as a percentage of the total brain volume.

-

In parallel experiments, brain tissue can be collected for biochemical analyses (e.g., measurement of inflammatory cytokines, oxidative stress markers) and histological examination.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Salvianolic acid B are mediated through the modulation of complex signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways and experimental workflows.

Signaling Pathways

Caption: Antioxidant mechanism of Salvianolic Acid B via Nrf2 pathway.

Caption: Anti-inflammatory mechanism of Salvianolic Acid B via NF-κB pathway.

References

- 1. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]

- 4. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of salvianolic acid B in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 8. The Effect of Salvianolic Acid on Vascular Protection and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cerebroprotection by salvianolic acid B after experimental subarachnoid hemorrhage occurs via Nrf2- and SIRT1-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. cdn.amegroups.cn [cdn.amegroups.cn]

- 15. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Salvianolic Acid B Protects Intervertebral Discs from Oxidative Stress-Induced Degeneration via Activation of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Neuroprotection by 9”-Methyl Salvianolate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9”-Methyl salvianolate B is a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine.[1] As a methylated derivative of salvianolic acid B, it is under investigation for its potential therapeutic applications, particularly in the realm of neuroprotection.[1] Preclinical research suggests that the neuroprotective effects of salvianolates are primarily mediated through antioxidant and anti-inflammatory pathways.[1] This technical guide provides an in-depth overview of the preclinical research surrounding salvianolates, with a focus on the mechanisms and experimental data relevant to the potential neuroprotective activities of 9”-Methyl salvianolate B. While specific data for 9”-Methyl salvianolate B is emerging, this guide draws upon the significant body of research on the closely related compound, salvianolate, to provide a comprehensive understanding of its therapeutic potential.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on salvianolate, a compound closely related to 9”-Methyl salvianolate B, in models of cerebral ischemia. This data provides insights into the potential dose-dependent neuroprotective effects.

Table 1: In Vivo Efficacy of Salvianolate in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | MCAO Model Group | Salvianolate-Treated Group (20 mg/kg) | Reference |

| Infarct Area | 28.28% | 12.9% | [2] |

Table 2: Effect of Salvianolate Lyophilized Injection (SLI) on Neurological Deficit Scores in a Type 1 Diabetic Rat Model with MCAO

| Treatment Group | Neurological Deficit Score (Day 7) | Neurological Deficit Score (Day 14) | Reference |

| Model-Vehicle | 2.8 ± 0.4 | 2.6 ± 0.5 | [3] |

| SLI (10.5 mg/kg) | 2.2 ± 0.4 | 1.8 ± 0.4** | [3] |

| SLI (21 mg/kg) | 2.1 ± 0.3 | 1.6 ± 0.5 | [3] |

| SLI (42 mg/kg) | 1.9 ± 0.4 | 1.4 ± 0.5** | [3] |

| *p < 0.05, **p < 0.01 vs. Model-Vehicle Group |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical research. The following sections describe the key experimental protocols used in the cited studies on salvianolate.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to mimic ischemic stroke and assess the neuroprotective effects of therapeutic agents.

-

Animal Preparation: Male Wistar rats (250–280 g) are used.[4] For studies involving diabetes, type 1 diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (60 mg/kg).[4]

-

Surgical Procedure:

-

Anesthesia is induced and maintained throughout the surgery.

-

A midline cervical incision is made, and the left common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected.

-

A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA). A reduction in cerebral blood flow of about 75% confirms successful occlusion.[3]

-

After 1.5 to 2 hours of occlusion, the filament is withdrawn to allow for reperfusion.[3]

-

Sham-operated animals undergo the same surgical procedure without the insertion of the filament.[3]

-

-

Drug Administration: Salvianolate Lyophilized Injection (SLI) is dissolved in normal saline and administered via tail vein injection.[4] Doses of 10.5 mg/kg, 21 mg/kg, and 42 mg/kg are typically used, with administration occurring 3 to 24 hours after MCAO and continuing daily for 14 days.[3][4]

-

Outcome Assessment:

-

Neurological Deficit Scoring: A five-point scale is used to assess motor deficits.

-

Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in brain sections.[2]

-

Histological Analysis: Nissl staining and immunofluorescence for neuronal markers (e.g., NeuN) are used to assess neuronal damage and survival in the ischemic penumbra.[4]

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This model simulates the ischemic conditions of a stroke in a controlled cellular environment.

-

Cell Culture: PC12 cells are cultured in a standard medium.

-

OGD Induction:

-

The culture medium is replaced with a glucose-free medium.

-

The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified period to induce cell injury.

-

-

Treatment: Salvianolate is added to the culture medium at various concentrations (e.g., 5 µM) prior to or after the OGD insult to assess its protective effects.[5]

-

Outcome Assessment:

-

Cell Viability: Assays such as CCK-8 are used to quantify the percentage of viable cells.[5]

-

Apoptosis Assays: TUNEL staining and measurement of caspase-3 activity are used to quantify apoptotic cell death.[6]

-

Reactive Oxygen Species (ROS) Measurement: Fluorescent probes are used to measure the levels of intracellular ROS.[2]

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of salvianolates are attributed to their modulation of multiple signaling pathways involved in apoptosis, inflammation, and oxidative stress.

Inhibition of the Caspase-3 Signaling Pathway

Cerebral ischemia-reperfusion injury triggers apoptosis, a form of programmed cell death, in which caspase-3 plays a crucial executive role. Studies on salvianolate demonstrate its ability to significantly inhibit the Caspase-3 signaling pathway, thereby reducing neuronal apoptosis.[2]

Activation of the VEGF and BDNF-TrkB-CREB Signaling Pathway

Vascular endothelial growth factor (VEGF) and brain-derived neurotrophic factor (BDNF) are critical for neurogenesis and synaptic plasticity. Salvianolate lyophilized injection has been shown to promote post-stroke functional recovery by activating the VEGF and BDNF-TrkB-CREB signaling pathway.[7]

Modulation of Oxidative Stress and Inflammation

Salvianolates have been shown to ameliorate inflammation and oxidative stress by blocking the TGF-β/Smad signaling pathway in high-glucose-induced cellular injury models.[8] This suggests a potential mechanism for neuroprotection in conditions where hyperglycemia exacerbates ischemic damage.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like 9”-Methyl salvianolate B in a preclinical setting.

Conclusion

The available preclinical data on salvianolate, a close analog of 9”-Methyl salvianolate B, strongly suggests a significant neuroprotective potential. The mechanisms of action are multifaceted, involving the inhibition of apoptosis, reduction of inflammation and oxidative stress, and activation of pro-survival signaling pathways. While further studies focusing specifically on 9”-Methyl salvianolate B are warranted to delineate its precise pharmacological profile, the existing body of research provides a solid foundation for its continued development as a potential therapeutic agent for neurodegenerative disorders and ischemic stroke. The experimental models and protocols detailed in this guide offer a framework for future investigations into this promising compound.

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. Neuroprotective effect of salvianolate on cerebral ischaemia-reperfusion injury in rats by inhibiting the Caspase-3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvianolate lyophilized injection promotes post-stroke functional recovery via the activation of VEGF and BDNF-TrkB-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of salvianolate lyophilized injection against cerebral ischemia in type 1 diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Salvianolate increases heat shock protein expression in a cerebral ischemia-reperfusion injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Effects of Salvianolate Combined With Western Medicine on Diabetic Nephropathy: A Systematic Review and Meta-Analysis [frontiersin.org]

- 8. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cardioprotective Effects of 9''-Methyl Salvianolate B: A Technical Guide

Disclaimer: Scientific literature extensively documents the cardioprotective effects of Salvianolic Acid B. In contrast, direct research on its methylated derivative, 9''-Methyl salvianolate B, is limited. This guide leverages the comprehensive data available for Salvianolic Acid B to infer the potential therapeutic mechanisms and effects of this compound, providing a foundational framework for future research and development.

Introduction

This compound is a phenolic acid compound derived from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional medicine for the management of cardiovascular ailments.[1] As a methylated derivative of the well-researched Salvianolic Acid B, it is hypothesized to share similar cardioprotective properties. These effects are believed to stem from a multifaceted mechanism of action that includes potent antioxidant, anti-inflammatory, and anti-apoptotic activities. This technical guide synthesizes the existing knowledge on Salvianolic Acid B to provide a comprehensive overview of the potential cardioprotective effects of this compound for researchers, scientists, and drug development professionals.

Core Cardioprotective Mechanisms

The cardioprotective effects of Salvianolic Acid B, and by extension potentially this compound, are attributed to its ability to mitigate cellular damage and dysfunction through several key mechanisms:

-

Antioxidant Effects: Salvianolic Acid B is a potent scavenger of reactive oxygen species (ROS), which are key mediators of cellular damage in cardiovascular diseases.[2][3] It is believed to upregulate endogenous antioxidant enzymes, thereby reducing oxidative stress and protecting cardiac cells from injury.[4][5]

-

Anti-inflammatory Action: The compound has been shown to suppress inflammatory pathways, which play a crucial role in the pathophysiology of conditions such as atherosclerosis and myocardial infarction.[6]

-

Anti-apoptotic Activity: Salvianolic Acid B can inhibit the programmed cell death of cardiomyocytes, a critical factor in reducing infarct size and preserving cardiac function following an ischemic event.[7][8][9]

-

Promotion of Angiogenesis: Studies suggest that Salvianolic Acid B can stimulate the formation of new blood vessels, which is vital for restoring blood flow to ischemic heart tissue.[2]

-

Inhibition of Cardiac Remodeling: By modulating various signaling pathways, Salvianolic Acid B may help prevent the adverse structural changes in the heart that can lead to heart failure after a myocardial infarction.[10]

Quantitative Data on Cardioprotective Effects of Salvianolic Acid B

The following tables summarize key quantitative data from preclinical studies on Salvianolic Acid B, offering insights into its potential efficacy.

Table 1: Effects of Salvianolic Acid B on Myocardial Infarct Size and Cardiac Function

| Parameter | Animal Model | Treatment Regimen | Result | Reference(s) |

| Myocardial Infarct Size | Rat (Myocardial Ischemia/Reperfusion) | Various doses | Significantly reduced (p < 0.01) | [3][11] |

| Left Ventricular Fractional Shortening (LVFS) | Rat (Myocardial Ischemia/Reperfusion) | Various doses | Significantly increased (p < 0.01) | [11] |

| +dp/dt max | Rat (Myocardial Ischemia/Reperfusion) | Various doses | Significantly increased (p < 0.01) | [11] |

| -dp/dt max | Rat (Myocardial Ischemia/Reperfusion) | Various doses | Significantly increased (p < 0.01) | [11] |

| Cardiac Output | Rat (Myocardial Ischemia/Reperfusion) | Various doses | Significantly increased (p < 0.01) | [11] |

Table 2: Effects of Salvianolic Acid B on Cardiac Injury Biomarkers

| Biomarker | Animal Model | Treatment Regimen | Result | Reference(s) |

| Creatine Kinase-MB (CK-MB) | Rat (Myocardial Ischemia/Reperfusion) | Various doses | Significantly reduced (p < 0.01) | [3][11] |

| Creatine Kinase (CK) | Rat (Myocardial Ischemia/Reperfusion) | Various doses | Significantly reduced (p < 0.01) | [11] |

| Lactate Dehydrogenase (LDH) | Rat (Myocardial Ischemia/Reperfusion) | Various doses | Significantly reduced (p < 0.01) | [3][11] |

| Cardiac Troponin I (cTnI) | Rat (Myocardial Ischemia/Reperfusion) | Various doses | Significantly reduced (p < 0.01) | [11] |

Table 3: Effects of Salvianolic Acid B on Oxidative Stress Markers

| Biomarker | Model | Treatment Regimen | Result | Reference(s) |

| Reactive Oxygen Species (ROS) | In vitro & In vivo | Various doses | Significantly reduced | [3][12] |

| Malondialdehyde (MDA) | In vitro & In vivo | Various doses | Significantly reduced | [3] |

| Superoxide Dismutase (SOD) | In vitro & In vivo | Various doses | Significantly increased | [3] |

| Catalase (CAT) | In vivo | Various doses | Significantly increased | [3] |

| Glutathione (GSH) | In vivo | Various doses | Significantly increased | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to investigate the cardioprotective effects of compounds like Salvianolic Acid B.

In Vivo Model: Myocardial Ischemia/Reperfusion (I/R) Injury in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of pentobarbital (B6593769) sodium.

-

Surgical Procedure:

-

The animal is intubated and connected to a rodent ventilator.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

-

After a defined period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion (e.g., 2-24 hours).

-

-

Drug Administration: The test compound (e.g., Salvianolic Acid B) is administered at various doses, typically via intravenous or intraperitoneal injection, at a specified time before or during the ischemia/reperfusion period.[13]

-

Assessment of Cardiac Injury:

-

Infarct Size Measurement: The heart is excised, and the left ventricle is sliced and stained (e.g., with triphenyltetrazolium (B181601) chloride) to differentiate between infarcted and viable tissue.

-

Cardiac Function Assessment: Echocardiography or hemodynamic measurements are performed to evaluate parameters such as LVFS, ejection fraction, and +dp/dt max.

-

Biochemical Analysis: Blood samples are collected to measure the levels of cardiac injury markers (CK-MB, LDH, cTnI).

-

Histological Analysis: Heart tissue is processed for histological staining (e.g., H&E, Masson's trichrome) to assess tissue damage and fibrosis.

-

In Vitro Model: Cardiomyocyte Hypoxia/Reoxygenation (H/R) Injury

-

Cell Culture: Primary neonatal rat cardiomyocytes or H9c2 cells (a rat cardiac myoblast cell line) are cultured under standard conditions.

-

Induction of H/R Injury:

-

Hypoxia: The cultured cells are placed in a hypoxic chamber with a low-oxygen atmosphere (e.g., 95% N2, 5% CO2) for a specific duration.

-

Reoxygenation: The cells are returned to a normoxic incubator to simulate reperfusion.

-

-

Drug Treatment: The test compound is added to the cell culture medium at various concentrations before, during, or after the H/R insult.

-

Assessment of Cell Viability and Apoptosis:

-

Cell Viability Assays: Assays such as MTT or CCK-8 are used to quantify cell viability.

-

Apoptosis Detection: Apoptosis can be assessed using methods like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

-

Western Blot Analysis: Protein expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) are measured.

-

Signaling Pathways and Visualizations

The cardioprotective effects of Salvianolic Acid B are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often activated by cardioprotective agents.

Caption: PI3K/Akt signaling pathway activated by this compound.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary regulator of endogenous antioxidant defenses.

Caption: Nrf2/ARE antioxidant pathway induced by this compound.

Experimental Workflow for Evaluating Cardioprotective Effects

This diagram outlines a typical workflow for investigating the cardioprotective effects of a test compound.

Caption: General experimental workflow for cardioprotective effect evaluation.

Conclusion and Future Directions

The extensive body of research on Salvianolic Acid B strongly suggests that its methylated derivative, this compound, holds significant promise as a cardioprotective agent. The proposed mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic effects, provide a solid foundation for its further investigation.

However, it is imperative that future research focuses specifically on this compound to validate these hypothesized effects. Key areas for future investigation include:

-

Direct Comparative Studies: Head-to-head studies comparing the cardioprotective efficacy of this compound and Salvianolic Acid B.

-

Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound.

-

Dose-Response Studies: Establishing the optimal therapeutic dosage range for cardioprotection.

-

Elucidation of Specific Signaling Pathways: Investigating the precise molecular targets and signaling cascades modulated by this compound.

By addressing these research gaps, the full therapeutic potential of this compound in the treatment and prevention of cardiovascular diseases can be elucidated, paving the way for its potential clinical application.

References

- 1. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvianolic Acid Exerts Cardioprotection through Promoting Angiogenesis in Animal Models of Acute Myocardial Infarction: Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]

- 4. Salvianolic acid B attenuated cisplatin-induced cardiac injury and oxidative stress via modulating Nrf2 signal pathway [jstage.jst.go.jp]

- 5. Salvianolic Acid B Ameliorated Chemotherapeutic Injury of Cardiac Myocytes through the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]

- 7. Salvianolic acid B protects against doxorubicin induced cardiac dysfunction via inhibition of ER stress mediated cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes [frontiersin.org]

- 10. Salvianolic Acid B Alleviates Heart Failure by Inactivating ERK1/2/GATA4 Signaling Pathway after Pressure Overload in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salvianolic acid B alleviates myocardial ischemic injury by promoting mitophagy and inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 9''-Methyl Salvianolate B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9''-Methyl salvianolate B is a phenolic acid compound and a methylated derivative of salvianolate B, extracted from the roots of Salvia miltiorrhiza (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Modern research is exploring the therapeutic potential of its isolated compounds, including this compound, with a focus on its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound and its closely related analogs, salvianolic acid B and the general "salvianolate" extracts, due to the limited specific research on the methylated form. The primary areas of investigation for these compounds include their potential applications in mitigating cardiovascular diseases and neurodegenerative disorders.[1]

Core Pharmacological Activities

The pharmacological activities of salvianolates, including by extension the presumed activities of this compound, are primarily attributed to their potent antioxidant and anti-inflammatory effects. These compounds are effective scavengers of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases.

Neuroprotective Effects

Research on salvianolates suggests a significant neuroprotective potential. Studies on salvianolic acid B and salvianolate extracts have demonstrated the ability to protect neuronal cells from ischemia-reperfusion injury. The proposed mechanisms involve the inhibition of inflammatory pathways and a reduction in oxidative stress.[2][3] A key pathway implicated is the downregulation of pro-inflammatory mediators such as TLR4, p-p38MAPK, p-JNK, and NF-κB.[2]

Cardioprotective Effects

In the context of cardiovascular health, salvianolates have been shown to protect cardiac muscle from ischemic damage. The cardioprotective effects are linked to the activation of the PI3K/Akt signaling pathway, which promotes cell survival.[4] Furthermore, these compounds have been observed to reduce the size of myocardial infarction and improve cardiac function in animal models.[4]

Quantitative Pharmacological Data

Specific quantitative data for this compound is not extensively available in the current body of scientific literature. However, data for the closely related and well-studied compound, salvianolic acid B, provides valuable insights into the potential potency of this class of molecules.

| Compound | Assay | Target/Model | Result | Reference |

| Salvianolic Acid B | In vivo | Middle Cerebral Artery Occlusion (MCAO) in mice | 30 mg/kg intraperitoneal injection significantly improved neurological deficits and reduced infarct size. | [2] |

| Salvianolic Acid B | Phase 1 Clinical Trial | Healthy Chinese Volunteers | Single doses up to 300 mg and multiple doses of 250 mg for 5 consecutive days were safe and well-tolerated. | [5] |

| Salvianolate | In vivo | Acute Myocardial Infarction in swine | 400 mg intravenous drip for 7 days decreased myocardial apoptotic index and improved left ventricular ejection fraction. | [6] |

Pharmacokinetic Profile of Salvianolic Acid B in Healthy Volunteers (Single Ascending Dose)

| Dose | Cmax (ng/mL) | AUC0-t (h*ng/mL) |

| 75 mg | 3431 | 3576 |

| 150 mg | 8646 | 10237 |

| 300 mg | 15925 | 17841 |

Data from a Phase 1 clinical trial.[7]

Signaling Pathways

The therapeutic effects of salvianolates are mediated through the modulation of several key signaling pathways. While the specific pathways affected by this compound are still under investigation, research on salvianolic acid B and salvianolate extracts has identified the following critical pathways:

-

Nrf2/HO-1 Pathway: Activation of this pathway is a primary mechanism for the antioxidant effects of salvianolates. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1).

-

NF-κB Pathway: Inhibition of the NF-κB pathway is central to the anti-inflammatory actions of these compounds. NF-κB is a key regulator of pro-inflammatory cytokine production.

-

PI3K/Akt Pathway: Activation of this pathway is crucial for the pro-survival and anti-apoptotic effects of salvianolates, particularly in the context of cardioprotection.

-

Caspase-3 Pathway: Inhibition of this pathway is a key mechanism for the anti-apoptotic effects observed in neuroprotection studies of salvianolate.

-

TGF-β/Smad Pathway: Blockade of this pathway by salvianolate has been shown to ameliorate inflammation and oxidative stress in high-glucose-induced cellular models.[8]

Experimental Protocols

In Vivo Model of Acute Myocardial Infarction

Objective: To evaluate the cardioprotective effects of a test compound.

Animal Model: Young swine.

Procedure:

-

Anesthetize the animals and induce acute myocardial infarction (AMI) by ligating the left anterior descending coronary artery.

-

Randomly divide the animals into three groups: untreated control, low-dose, and high-dose of the test compound.

-

Administer the test compound (e.g., 200 mg for low-dose and 400 mg for high-dose of salvianolate) dissolved in a suitable vehicle (e.g., 250 mL of 5% glucose saline) via intravenous drip daily for 7 days. The control group receives the vehicle only.

-

After the treatment period, assess cardiac function using methods such as gated myocardial perfusion imaging to measure left ventricular ejection fraction (LVEF).

-

Euthanize the animals and collect heart tissue for histological analysis, including TUNEL staining to quantify myocardial apoptosis.

This protocol is adapted from a study on salvianolate in a swine model of AMI.[6]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging activity of a test compound.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to a specific volume of the DPPH solution.

-

Include a control group with the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

This is a standard protocol for assessing in vitro antioxidant activity.

Conclusion and Future Directions

This compound is a promising pharmacological agent, likely sharing the potent antioxidant and anti-inflammatory properties of its parent compound, salvianolic acid B. The available evidence on related salvianolates suggests significant potential for therapeutic applications in cardiovascular and neurodegenerative diseases. However, there is a clear need for further research focused specifically on the 9''-methyl derivative to elucidate its unique pharmacological profile, including its potency, mechanism of action, and pharmacokinetic properties. Future studies should aim to provide specific quantitative data and detailed mechanistic insights to support its potential development as a therapeutic agent.

References

- 1. This compound | 1167424-31-8 | SWB42431 [biosynth.com]

- 2. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia-reperfusion injury in mice through downregulation of TLR4, p-p38MAPK, p-JNK, NF-κB, and IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of salvianolic acid B neuroprotection against ischemia/reperfusion induced cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of salvianolate injection in treating acute myocardial infarction: a meta-analysis and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcimjournal.com [jcimjournal.com]

- 7. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]

- 8. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 9''-Methyl Salvianolate B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and use of 9''-Methyl salvianolate B in dimethyl sulfoxide (B87167) (DMSO) for cell culture applications. Due to the limited availability of specific in vitro studies on this compound, this document outlines a generalized workflow for its preparation and initial characterization in cell-based assays.

Introduction

This compound is a phenolic acid compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine. The compound is under investigation for its potential therapeutic properties, which are believed to be linked to its antioxidant and anti-inflammatory activities. Its mechanism of action is thought to involve the modulation of cellular signaling pathways related to oxidative stress and inflammation. This document provides a protocol for preparing this compound solutions in DMSO for use in in vitro research.